1'',3''-Dibenzyl-6',6',8'-trimethyl-5',6'-dihydrodispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one
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Overview
Description
1’‘,3’‘-Dibenzyl-6’,6’,8’-trimethyl-5’,6’-dihydrodispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
The synthesis of 1’‘,3’‘-Dibenzyl-6’,6’,8’-trimethyl-5’,6’-dihydrodispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one involves multiple steps, typically starting with the preparation of the core cycloheptane and pyrroloquinoline structures. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dispiro structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reagents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1’‘,3’‘-Dibenzyl-6’,6’,8’-trimethyl-5’,6’-dihydrodispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one has several applications in scientific research:
Chemistry: Used as a model compound for studying dispiro structures and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 1’‘,3’‘-Dibenzyl-6’,6’,8’-trimethyl-5’,6’-dihydrodispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one is unique due to its dispiro structure, which imparts distinct chemical and physical properties. Similar compounds include other dispiro derivatives and related quinoline-based structures. These compounds may share some reactivity patterns but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C36H43N3O |
---|---|
Molecular Weight |
533.7 g/mol |
InChI |
InChI=1S/C36H43N3O/c1-27-22-30-32-31(23-27)36(33(40)39(32)35(26-34(30,2)3)18-12-4-5-13-19-35)37(24-28-14-8-6-9-15-28)20-21-38(36)25-29-16-10-7-11-17-29/h6-11,14-17,22-23H,4-5,12-13,18-21,24-26H2,1-3H3 |
InChI Key |
NYOILTZYGRMDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4(C(=O)N3C5(CCCCCC5)CC2(C)C)N(CCN4CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
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